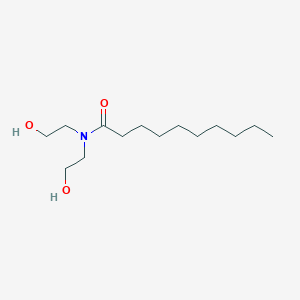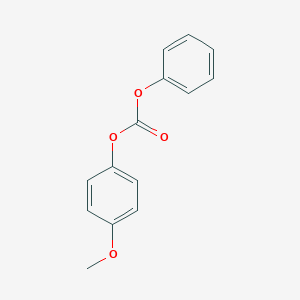
Carbonic acid, p-methoxyphenyl phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, p-methoxyphenyl phenyl ester (also known as MOPPE) is a chemical compound that has been extensively studied for its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. MOPPE is used in the synthesis of various organic compounds and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of MOPPE is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For example, MOPPE has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication.
Effets Biochimiques Et Physiologiques
MOPPE has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal pathogens, and reduce the activity of carbonic anhydrase. MOPPE has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MOPPE has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, MOPPE has some limitations. It is insoluble in water, which can make it difficult to use in aqueous solutions. It is also toxic and should be handled with care.
Orientations Futures
There are several future directions for the study of MOPPE. One area of research is the development of new synthetic methods for MOPPE and related compounds. Another area of research is the investigation of the mechanism of action of MOPPE and its potential use in the treatment of various diseases. Additionally, the use of MOPPE as a photoinitiator in polymerization reactions is an area of active research.
Conclusion
In conclusion, carbonic acid, p-methoxyphenyl phenyl ester is a chemical compound that has been extensively studied for its potential applications in various fields. It has been found to exhibit a range of biological activities and has been studied for its potential use in the treatment of various diseases. MOPPE has several advantages for use in lab experiments but also has some limitations. There are several future directions for the study of MOPPE, including the development of new synthetic methods and the investigation of its mechanism of action.
Méthodes De Synthèse
MOPPE can be synthesized by the reaction of p-methoxyphenol with phenyl chloroformate in the presence of a base such as pyridine. The reaction yields MOPPE as a white crystalline solid with a high yield. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
MOPPE has been found to exhibit a range of biological activities, including anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a photoinitiator in polymerization reactions. MOPPE has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against fungal pathogens such as Candida albicans and Aspergillus niger.
Propriétés
Numéro CAS |
17145-95-8 |
|---|---|
Nom du produit |
Carbonic acid, p-methoxyphenyl phenyl ester |
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
(4-methoxyphenyl) phenyl carbonate |
InChI |
InChI=1S/C14H12O4/c1-16-11-7-9-13(10-8-11)18-14(15)17-12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
CDYRJVLCQQLYLL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



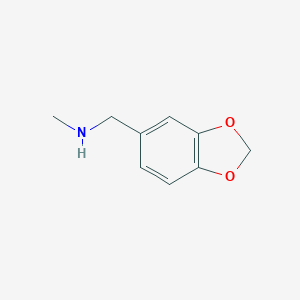
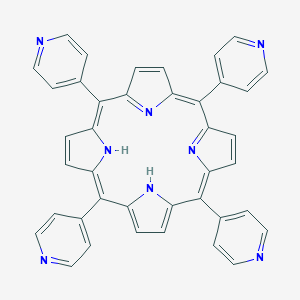

![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)
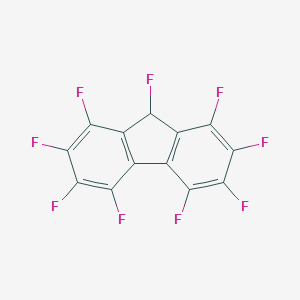
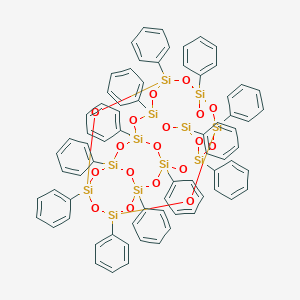
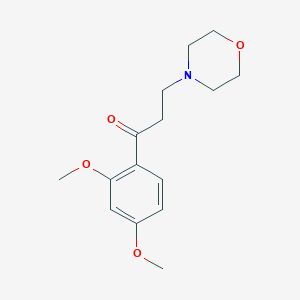
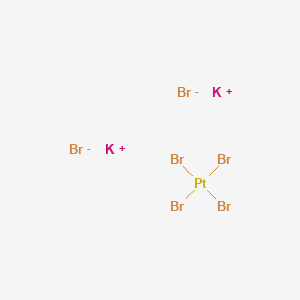
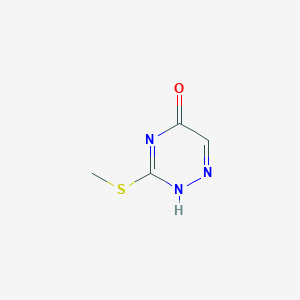
![m-[(p-Aminophenyl)azo]benzenesulphonic acid](/img/structure/B93749.png)
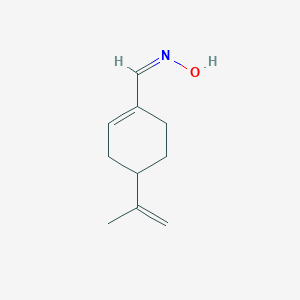
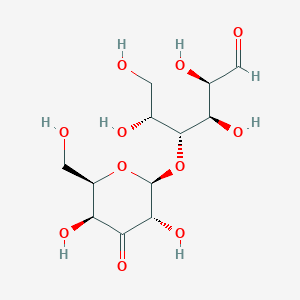
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
